Mannitol

Description

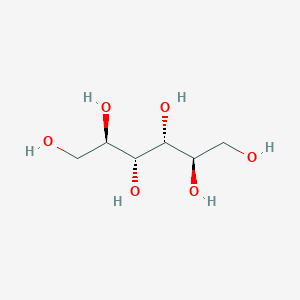

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023235, DTXSID30858955 | |

| Record name | D-Mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D-mannitol appears as odorless white crystalline powder or free-flowing granules. Sweet taste. (NTP, 1992), Dry Powder; Other Solid, White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D-Mannitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mannitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

563 °F at 3.5 mmHg (NTP, 1992), 290-295 °C at 3.50E+00 mm Hg, 290-295 °C @ 3.5 mm Hg, 290.00 to 295.00 °C. @ 760.00 mm Hg | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mannitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-MANNITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 300 °F (NTP, 1992) | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), 1 g in about 5.5 ml water; more sol in hot water; insol in ether; sol in pyridine, aniline; sol in aq soln of alkalies; 1 g dissolves in 18 ml glycerol (density 1.24); 1 g dissolves in about 83 ml alc, In water, 2.16X10+5 mg/l @ 25 °C, 216 mg/mL at 25 °C | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mannitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-MANNITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.489 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.52 @ 20 °C | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D-MANNITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic needles from alc, WHITE, CRYSTALLINE POWDER OR FREE FLOWING GRANULES | |

CAS No. |

69-65-8, 87-78-5 | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DL-Mannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannitol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Mannitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mannitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Mannitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mannitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-mannitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mannitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANNITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OWL53L36A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-MANNITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

331 to 334 °F (NTP, 1992), 166-168 °C, 166 °C | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mannitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-MANNITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Monograph: The Physicochemical & Pharmacological Matrix of D-Mannitol

Executive Summary

This technical guide analyzes D-mannitol (

This text focuses on the causal links between mannitol’s molecular architecture (polymorphism, hygroscopicity) and its macroscopic performance (tableting, lyo-cake structure, osmotic diuresis).

Part 1: Molecular Architecture & Polymorphism

Mannitol is a hexahydric alcohol (polyol) related to mannose. Unlike reducing sugars (e.g., lactose), mannitol lacks a carbonyl group, rendering it chemically inert to the Maillard reaction—a critical feature when formulating with amine-containing active pharmaceutical ingredients (APIs).

The Polymorphic Landscape

The solid-state physics of mannitol is defined by its polymorphism.[1][2] It exists in three primary anhydrous crystalline forms: Alpha (

-

Beta (

) form: The thermodynamically stable form.[1][3] It is preferred for long-term storage stability but often exhibits poor compressibility in tableting. -

Delta (

) form: Metastable. It possesses superior compressibility due to its specific crystal habit but risks converting to the -

Alpha (

) form: Often generated during rapid crystallization kinetics (e.g., freeze-drying).

Comparative Physicochemical Profile[2][4][5][6]

| Property | Beta ( | Delta ( | Alpha ( | Pharmacological Implication |

| Thermodynamic Stability | High (Stable) | Low (Metastable) | Intermediate | |

| Melting Point (DSC) | ~166.5°C | ~155°C | ~166.0°C | Lower MP of |

| Crystal Habit | Prismatic/Rectangular | Needles/Spherulites | Needles | |

| Hygroscopicity | Non-hygroscopic | Slightly higher | Non-hygroscopic | All forms are superior to sorbitol for moisture-sensitive APIs. |

Visualization: Polymorphic Transitions

The following diagram maps the energy transitions and processing pathways that dictate which polymorph is obtained.

Figure 1: Polymorphic landscape of D-mannitol. Note that high-energy processing (Spray Drying) tends to yield metastable forms (

Part 2: Thermodynamic Properties & Lyophilization

Mannitol is the gold standard bulking agent in lyophilization (freeze-drying) because it crystallizes readily. This is distinct from lyoprotectants (like sucrose or trehalose), which must remain amorphous to stabilize protein structures.

The "Crystalline Skeleton" Mechanism

In a freeze-dried cake, amorphous sugars can collapse (shrink) if the temperature exceeds their glass transition (

Critical Process Parameter (CPP): The Annealing Step To ensure mannitol provides this support, it must be fully crystallized during the freezing step.

-

Protocol Insight: If mannitol is not fully crystallized during freezing, it may crystallize during primary drying (causing vial breakage due to volume expansion) or during storage (releasing hydrate water into the cake, degrading the API).

-

Solution: An annealing step (holding the product at -15°C to -20°C for 2-4 hours) is mandatory to maximize crystallization before vacuum is applied.

Solubility and Hygroscopicity

Mannitol is uniquely non-hygroscopic compared to its isomer, sorbitol.

-

Critical Relative Humidity (CRH): Mannitol does not absorb significant moisture until ~98% RH at 25°C.

-

Implication: It is the excipient of choice for hydrolytically unstable drugs (e.g., aspirin, omeprazole) because it does not act as a moisture reservoir.

Table 2: Solubility Profile (Aqueous)

| Temperature (°C) | Solubility ( g/100g Water) |

|---|---|

| 20 | ~18 |

| 40 | ~30 |

| 60 | ~50 |

| 80 | ~85 |

Note: The steep solubility curve necessitates precise temperature control during granulation to prevent unintended recrystallization.

Part 3: Pharmacology (Mannitol as API)

When administered intravenously (IV), mannitol acts as an osmotic diuretic . Its pharmacological efficacy relies entirely on its colligative properties rather than receptor binding.

Mechanism of Action: The Osmotic Drag[7]

-

Filtration: Mannitol is a small molecule (182.17 g/mol ) that is freely filtered by the renal glomerulus.

-

No Reabsorption: Unlike glucose, the renal tubules possess no transport mechanism to reabsorb mannitol.[7]

-

Osmotic Gradient: The presence of mannitol in the tubule increases the osmolality of the filtrate.[8]

-

Water Retention: Water is retained in the tubule (or pulled from the peritubular capillaries) to maintain osmotic equilibrium, leading to high-volume urine output.

This same mechanism applies to the Blood-Brain Barrier (BBB). Mannitol creates an osmotic gradient that pulls water from edematous brain tissue into the plasma, reducing Intracranial Pressure (ICP).[7][8][9]

Figure 2: Mechanism of Osmotic Diuresis and ICP Reduction.[8][9] The inability of the tubule to reabsorb mannitol forces water retention in the urine.[7][8]

Part 4: Experimental Protocols

Protocol A: Polymorph Identification via DSC

Objective: To distinguish between the stable

Workflow:

-

Sample Prep: Weigh 2-5 mg of mannitol powder into a standard aluminum pan. Crimp non-hermetically (allow for gas escape).

-

Instrument: Differential Scanning Calorimeter (DSC).

-

Cycle:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 180°C.

-

-

Analysis:

-

Observe the onset of the endothermic melting peak.

-

Result: A single peak at ~166°C confirms pure

. A pre-peak or shoulder at ~155°C indicates -

Expert Note: Do not grind the sample heavily before analysis; mechanical stress can induce polymorphic transitions (

).

-

Protocol B: Determination of Critical Relative Humidity (Sorption Isotherm)

Objective: To validate mannitol as a suitable excipient for a moisture-sensitive API.

Workflow:

-

Instrument: Dynamic Vapor Sorption (DVS) analyzer.

-

Cycle:

-

Step 1: Dry sample at 0% RH / 25°C for 2 hours to establish dry mass (

). -

Step 2: Ramp RH from 0% to 95% in 5% or 10% increments.

-

Step 3: Hold at each step until mass change (

) is < 0.002% per minute.

-

-

Data Interpretation:

-

Plot Mass Change (%) vs. % RH.

-

Pass Criteria: Mannitol should show < 1.0% mass gain up to 90% RH.

-

Fail Criteria: A sharp vertical spike in mass before 90% RH indicates deliquescence or amorphous content crystallizing.

-

References

-

Kaialy, W. (2016). Physical and chemical properties of mannitol: Implications for pharmaceutical applications. International Journal of Pharmaceutics. Link

-

United States Pharmacopeia (USP). Mannitol Monograph.[6] USP-NF.[11] Link

-

Costantino, H. R., et al. (1998). Effect of mannitol crystallization on the stability of lyophilized protein formulations. Journal of Pharmaceutical Sciences. Link

-

Niazi, S. K. (2004). Handbook of Pharmaceutical Manufacturing Formulations. CRC Press.[6] Link

-

Burger, A., et al. (2000). Polymorphism of mannitol.[1][5][12][13][14] Journal of Pharmaceutical Sciences. Link

-

Merck Millipore. (2025). Mannitol Excipient Technical Data Sheet. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Understanding the Multidimensional Effects of Polymorphism, Particle Size and Processing for D-Mannitol Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMT - A novel methodology for assessing the hygroscopicity of aerosol filter samples [amt.copernicus.org]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 34.3 Osmotic Diuretics - Pharmacology for Nurses | OpenStax [openstax.org]

- 8. What is the mechanism of Mannitol? [synapse.patsnap.com]

- 9. Mannitol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mannitol USP/NF: Pharmaceutical Excipient, Sweetener & Stability Factors - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 12. Understanding the impact of mannitol on physical stability and aerosolization of spray-dried protein powders for inhalation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. researchgate.net [researchgate.net]

The Pharmacokinetics of Intravenous Mannitol: A Technical Guide for Researchers

This guide provides an in-depth exploration of the pharmacokinetic properties of intravenous mannitol, a hyperosmotic agent of critical importance in clinical settings for the reduction of intracranial and intraocular pressure. Designed for researchers, scientists, and drug development professionals, this document synthesizes the core principles of mannitol's disposition in the body with practical, field-proven insights into its experimental evaluation.

Introduction: The Physicochemical and Therapeutic Landscape of Mannitol

Mannitol is a six-carbon sugar alcohol that is poorly absorbed when administered orally, necessitating intravenous administration for systemic effects.[1] Its primary mechanism of action is as an osmotic diuretic.[2] Upon intravenous infusion, mannitol is confined to the extracellular space and is minimally metabolized, leading to an increase in the osmolarity of the glomerular filtrate. This osmotic gradient hinders the tubular reabsorption of water, resulting in diuresis.[2] This fundamental principle underpins its therapeutic applications in managing cerebral edema and elevated intracranial pressure (ICP).

Mechanism of Action: A Dual Approach to Pressure Reduction

The efficacy of mannitol in reducing elevated intracranial pressure stems from two primary mechanisms:

-

Plasma Hypertonicity: The introduction of mannitol into the systemic circulation creates a hypertonic state in the plasma relative to the brain parenchyma. This osmotic gradient facilitates the movement of water from the brain tissue into the intravascular compartment, thereby reducing cerebral edema.[2]

-

Rheological Effects: Mannitol also exerts beneficial effects on blood viscosity, promoting plasma expansion and improving cerebral oxygen delivery. This can lead to a compensatory cerebral vasoconstriction through autoregulation, which in turn decreases cerebral blood volume and intracranial pressure.

The interplay of these mechanisms is crucial for the rapid and effective reduction of ICP in clinical scenarios such as traumatic brain injury and neurosurgery.

Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)

A thorough understanding of the ADME properties of mannitol is fundamental to its safe and effective use.

Absorption

As mannitol is administered intravenously, the complexities of gastrointestinal absorption are bypassed, leading to immediate and complete bioavailability in the systemic circulation.

Distribution

Following intravenous administration, mannitol rapidly distributes into the extracellular fluid. The volume of distribution of mannitol has been reported to be approximately 34.3 L.[2] It is important to note that under normal physiological conditions, mannitol does not readily cross the blood-brain barrier.

Metabolism

Mannitol undergoes minimal metabolism in the liver, with only a small fraction being converted to glycogen.[2] Its pharmacological activity is primarily attributed to the parent compound.

Excretion

The primary route of elimination for mannitol is renal excretion. It is freely filtered by the glomeruli and undergoes very limited tubular reabsorption.[2] Consequently, the clearance of mannitol is closely related to the glomerular filtration rate (GFR). In healthy individuals, approximately 80% of an administered dose is excreted unchanged in the urine within 3 hours.[1]

Pharmacokinetic Parameters of Intravenous Mannitol

| Parameter | Value | Source(s) |

| Volume of Distribution (Vd) | ~34.3 L | [2] |

| Metabolism | Minimal (hepatic, to glycogen) | [2] |

| Primary Route of Elimination | Renal | [2] |

| Excretion | ~80% unchanged in urine within 3 hours | [1] |

| Half-life (t½) | ~4.7 hours (oral administration) | [2] |

Note: The provided half-life is for oral administration and may differ for intravenous administration.

Experimental Protocols for Pharmacokinetic Characterization

The following sections detail robust methodologies for the preclinical and analytical evaluation of mannitol's pharmacokinetics. These protocols are designed to be self-validating systems, ensuring the integrity and reproducibility of the generated data.

In Vivo Pharmacokinetic Study in a Rodent Model

The rat is a commonly used and well-characterized model for preclinical pharmacokinetic studies. This protocol outlines a typical study design for evaluating the pharmacokinetic profile of intravenous mannitol in rats.[3][4]

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of mannitol following intravenous administration in rats.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Mannitol solution for injection (e.g., 20% w/v)

-

Anesthetic (e.g., isoflurane)

-

Catheters (for jugular vein and carotid artery cannulation)

-

Syringes and infusion pump

-

Blood collection tubes (e.g., EDTA-coated)

-

Metabolic cages for urine collection

-

Centrifuge

Procedure:

-

Animal Preparation:

-

Acclimatize rats to the laboratory conditions for at least one week prior to the study.

-

Fast the animals overnight with free access to water.

-

Anesthetize the rat and surgically implant catheters into the jugular vein (for drug administration) and carotid artery (for blood sampling).

-

Allow the animals to recover from surgery before proceeding with the study.

-

-

Dosing:

-

Administer a single intravenous bolus dose of mannitol (e.g., 1 g/kg) via the jugular vein catheter over a fixed period (e.g., 1-2 minutes).

-

-

Blood Sampling:

-

Collect serial blood samples (approximately 0.2 mL) from the carotid artery catheter at predefined time points (e.g., 0, 5, 15, 30, 60, 90, 120, 180, and 240 minutes) post-dose.

-

Immediately transfer the blood samples into EDTA-coated tubes and place them on ice.

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Urine Collection:

-

House the rats in metabolic cages for the collection of urine at specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours) post-dose.

-

Measure the volume of urine collected at each interval and store an aliquot at -80°C for analysis.

-

Causality Behind Experimental Choices:

-

Fasting: Ensures that food does not interfere with the drug's pharmacokinetics.

-

Catheterization: Allows for precise intravenous administration and repeated, stress-free blood sampling.

-

Serial Blood Sampling: Provides a detailed concentration-time profile necessary for accurate pharmacokinetic modeling.

-

Urine Collection: Enables the assessment of renal clearance and the extent of unchanged drug excretion.

Bioanalytical Method: Quantification of Mannitol in Plasma and Urine by HPLC

A validated high-performance liquid chromatography (HPLC) method is essential for the accurate quantification of mannitol in biological matrices.[5][6][7]

Objective: To develop and validate a reliable HPLC method for the determination of mannitol concentrations in rat plasma and urine.

Instrumentation and Reagents:

-

HPLC system with a Refractive Index (RI) or UV detector (following derivatization)

-

Amino or specialized carbohydrate analysis column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Mannitol reference standard

-

Internal standard (e.g., sorbitol)

-

Reagents for protein precipitation (e.g., trichloroacetic acid or acetonitrile)

Chromatographic Conditions (Example):

-

Column: InertSphere Sugar-2 (9 μm, 300 x 7.8 mm I.D.)[7]

-

Mobile Phase: Water[7]

-

Flow Rate: 0.5 mL/min[7]

-

Column Temperature: 85 °C[7]

-

Detector: Refractive Index (RI) at 40 °C[7]

-

Injection Volume: 20 μL[7]

Sample Preparation:

-

Plasma:

-

Thaw the plasma samples on ice.

-

To 100 µL of plasma, add 200 µL of cold acetonitrile (containing the internal standard) to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the HPLC system.

-

-

Urine:

-

Thaw the urine samples.

-

Dilute the urine samples with the mobile phase (containing the internal standard) to bring the mannitol concentration within the calibration curve range.

-

Filter the diluted samples through a 0.22 µm filter before injection.

-

Method Validation:

The bioanalytical method must be validated in accordance with regulatory guidelines such as those from the FDA and EMA.[8][9][10][11][12][13][14][15][16] Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify mannitol in the presence of endogenous components in the matrix.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in a series of measurements, respectively. The coefficient of variation (CV) should not exceed 15% for quality control (QC) samples, and 20% for the lower limit of quantification (LLOQ).[9]

-

Calibration Curve: A linear relationship between the analyte concentration and the instrument response over a defined range.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of mannitol that can be quantified with acceptable accuracy and precision.

-

Stability: The stability of mannitol in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).

Pharmacokinetic Data Analysis

The plasma concentration-time data obtained from the in vivo study are used to determine the key pharmacokinetic parameters of mannitol.

Objective: To analyze the plasma concentration-time data to characterize the pharmacokinetic profile of mannitol.

Methodology:

-

Non-Compartmental Analysis (NCA):

-

NCA is a model-independent method used to calculate key pharmacokinetic parameters directly from the concentration-time data.

-

Parameters calculated include:

-

Area Under the Curve (AUC): A measure of total drug exposure.

-

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

-

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

-

Half-life (t½): The time required for the drug concentration to decrease by half.

-

-

-

Compartmental Analysis:

-

Compartmental modeling involves fitting the concentration-time data to a mathematical model that describes the body as a series of interconnected compartments.

-

For mannitol, a two- or three-compartment model often best describes its disposition.[17]

-

This approach provides a more detailed understanding of the drug's distribution and elimination kinetics.

-

Software such as Phoenix WinNonlin or R packages can be used for this analysis.[18]

-

Visualizing Key Processes

Diagrams are essential for a clear understanding of complex biological and experimental processes.

Mechanism of Action of Mannitol

Caption: Osmotic diuretic action of intravenous mannitol.

Experimental Workflow for Pharmacokinetic Study

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsm.com [ijpsm.com]

- 3. Multiple-dose mannitol reduces brain water content in a rat model of cortical infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sci-Hub. Renal Effects of Mannitol in the Early Stage of Glycerol-Induced Acute Renal Failure in the Rat / Nephron, 1979 [sci-hub.red]

- 5. A Simple, Robust, and Convenient HPLC Assay for Urinary Lactulose and Mannitol in the Dual Sugar Absorption Test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. glsciences.com [glsciences.com]

- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ema.europa.eu [ema.europa.eu]

- 10. fda.gov [fda.gov]

- 11. e-b-f.eu [e-b-f.eu]

- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 13. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

- 14. hhs.gov [hhs.gov]

- 15. consultations.tga.gov.au [consultations.tga.gov.au]

- 16. database.ich.org [database.ich.org]

- 17. experts.umn.edu [experts.umn.edu]

- 18. CRAN Task View: Analysis of Pharmacokinetic Data [cran.r-project.org]

The discovery and original applications of mannitol in medicine.

Executive Summary

Mannitol (

Chemical Identity & Biosynthesis

The Molecule

Mannitol is the reduced form of mannose. Unlike glucose, it lacks a carbonyl group, rendering it a polyol. This structural difference is critical: it prevents the molecule from crossing cell membranes via insulin-dependent glucose transporters, confining it to the extracellular space—a property that underpins its entire pharmacological profile.

Historical Isolation (1806)

Joseph Louis Proust, a French chemist, first isolated mannitol in 1806 from the flowering ash (Fraxinus ornus). The substance was known as "manna," a dried sap used historically as a mild laxative. Proust’s isolation was not merely an extraction; it was the identification of a distinct chemical entity separate from sugar.

Figure 1: Historical Isolation Workflow (Proust, 1806)

Caption: Schematic representation of the original isolation of mannitol from Fraxinus ornus sap, relying on differential solubility in hot alcohol.

The Physiological Probe (1940s)

Before mannitol was a drug, it was a tool. In the 1930s and 40s, renal physiologist Homer Smith sought a substance to measure Glomerular Filtration Rate (GFR) accurately.[5]

The Search for the Ideal Solute

Smith required a molecule that met four strict criteria:

-

Freely filtered at the glomerulus.

-

Biologically inert (not metabolized).

-

Neither reabsorbed nor secreted by the renal tubules.

-

Non-toxic.

While Inulin was the gold standard, it was difficult to assay and scarce. Urea was reabsorbed, making it inaccurate. Mannitol emerged as the superior practical alternative. It was freely filtered and underwent negligible reabsorption (<10%).

Table 1: Comparative Properties of Early Renal Markers

| Property | Inulin | Urea | Mannitol |

| Molecular Weight | ~5000 Da | 60 Da | 182 Da |

| Glomerular Filtration | Freely Filtered | Freely Filtered | Freely Filtered |

| Tubular Handling | No reabsorption | ~50% Reabsorption | <10% Reabsorption |

| Metabolism | Inert | Metabolized | Inert |

| Clinical Utility | Gold Standard (Research) | Poor (Variable) | Ideal (Clinical) |

Expert Insight: The choice of mannitol was not accidental. Its molecular weight (182 Da) is small enough for free filtration but its polarity prevents passive back-diffusion across the tubular epithelium, unlike urea.

The Clinical Pivot (1960s)

The transition from diagnostic tool to therapeutic agent occurred in the early 1960s, driven by two distinct medical needs: preventing renal failure and reducing brain swelling.

Renal Protection (The Barry Protocol)

In 1961, Barry and Cohen demonstrated that "mannitolization" could prevent acute renal failure (ARF) during high-risk surgeries (e.g., aortic aneurysm repair).

-

Mechanism: By acting as an osmotic diuretic, mannitol maintained tubular flow even during hypotension, preventing the accumulation of toxins and the collapse of tubules (acute tubular necrosis).

Neurosurgery: The Shift from Urea

In the 1950s, Javid and Settlage successfully used hypertonic urea to reduce Intracranial Pressure (ICP).[6] However, urea had a low reflection coefficient (

-

The Breakthrough: In 1960/1961 , researchers (notably Scharfetter ) introduced hypertonic mannitol.

-

Why Mannitol Won: With a reflection coefficient of

, mannitol is far more effective at remaining in the intravascular space, creating a sustained osmotic gradient without the severe rebound seen with urea.

Mechanistic Pathways

Mannitol operates via two distinct mechanisms to lower ICP. Understanding this duality is critical for optimizing dosing timing.

-

Rheological Effect (Immediate): Mannitol expands plasma volume, reducing blood viscosity. This improves Cerebral Blood Flow (CBF). Through autoregulation, healthy brain vessels constrict to maintain constant flow, thereby reducing Cerebral Blood Volume (CBV) and ICP.[7]

-

Osmotic Effect (Delayed): Mannitol creates a gradient across the BBB, drawing water from the parenchyma into the vasculature.

Figure 2: Dual Mechanism of Action in Intracranial Hypertension

Caption: The dual pathway of mannitol: rapid rheological vasoconstriction and delayed osmotic dehydration.

Original vs. Modern Protocols

The original applications often utilized massive doses that are now considered hazardous due to the risk of renal failure (osmotic nephrosis).

Table 2: Evolution of Mannitol Protocols

| Parameter | Original Protocol (c. 1960s) | Modern Guideline (2020s) |

| Indication | "Prophylactic" for Renal Failure & ICP | "Therapeutic" for Acute Herniation/ICP |

| Dose | 1.0 – 2.0 g/kg (Bolus) | 0.25 – 1.0 g/kg (Bolus) |

| Administration | Continuous Infusion often used | Intermittent Bolus ONLY |

| Target Osmolarity | Often disregarded | Keep < 320 mOsm/L |

| Renal Safety | Believed to prevent failure | Known cause of AKI (Osmotic Nephrosis) |

Protocol Validation (Self-Correcting Step): When administering mannitol, Serum Osmolality must be measured before each subsequent dose.

-

Rule: If Osmolality > 320 mOsm/kg, HOLD dose.

-

Reasoning: Above this threshold, the risk of acute tubular necrosis (ATN) exceeds the benefit of ICP reduction.

References

-

Proust, J.L. (1806). "Sur le sucre de manne" (On the sugar of manna). Annales de Chimie, 57, 143.

-

Smith, H.W., et al. (1940).[8] "The measurement of the filtration rate in normal and diseased kidneys."[9] Journal of Clinical Investigation, 19(5), 751-764. Link

-

Javid, M., & Settlage, P. (1956). "Effect of urea on cerebrospinal fluid pressure in human subjects." Journal of the American Medical Association, 160(11), 943-949. Link

-

Barry, K.G., & Cohen, A. (1961). "Mannitolization. I. The prevention and treatment of oliguria of acute renal failure." New England Journal of Medicine, 264, 967-971. Link

-

Wise, B.L., & Chater, N. (1962). "The value of hypertonic mannitol solution in decreasing brain mass and lowering cerebrospinal-fluid pressure." Journal of Neurosurgery, 19(12), 1038-1043. Link

Sources

- 1. Acute renal failure following massive mannitol infusion. Appropriate response of tubuloglomerular feedback? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of mannitol on increased intracranial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of mannitol on cerebral blood volume in patients with head injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mannitol-induced acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The legacy of Homer W. Smith: mechanistic insights into renal physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Manucher Javid, urea, and the rise of osmotic therapy for intracranial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioscmed.com [bioscmed.com]

- 8. researchgate.net [researchgate.net]

- 9. clone.siditalia.it [clone.siditalia.it]

A Technical Guide to the Foundational Research on Mannitol's Effects on Intraocular Pressure

Executive Summary: The Osmotic Revolution in Ophthalmology

Elevated intraocular pressure (IOP) stands as a critical risk factor for glaucomatous optic neuropathy, a leading cause of irreversible blindness. The management of acute, perilous spikes in IOP—as seen in conditions like acute angle-closure glaucoma—necessitates rapid and effective intervention to prevent permanent vision loss.[1] The introduction of hyperosmotic agents, particularly intravenous mannitol, marked a paradigm shift in the emergency management of these conditions. This guide delves into the core scientific principles and foundational research that established mannitol as an indispensable tool in ophthalmology. We will explore its mechanism of action, the pivotal experimental data that validated its efficacy, and the standardized protocols derived from this foundational work, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application.

The Core Principle: Harnessing Osmosis for Ocular Decompression

The therapeutic effect of mannitol is rooted in a fundamental biophysical principle: osmosis. Osmotic diuretics function by increasing the osmolarity of the plasma, thereby creating a gradient that draws water from extravascular spaces into the bloodstream.[2]

Mannitol: An Ideal Hyperosmotic Agent

Mannitol, a six-carbon sugar alcohol, possesses several key properties that make it an exemplary agent for this purpose:

-

Pharmacological Inertness: It is minimally metabolized in the body.

-

Extracellular Confinement: When administered intravenously, mannitol is largely confined to the extracellular fluid compartment and does not readily cross the blood-brain or blood-ocular barriers.[3][4]

-

Rapid Renal Excretion: It is freely filtered by the glomeruli and rapidly excreted in the urine, carrying with it a significant volume of water in a process known as osmotic diuresis.[5]

This combination of properties allows mannitol to transiently increase plasma osmolality, establishing the necessary gradient to dehydrate ocular tissues without being retained in the body.

Mechanism of Action: Dehydrating the Vitreous Humor

The primary mechanism by which intravenous mannitol lowers IOP is by increasing the tonicity of the blood plasma.[3] This creates an osmotic gradient across the blood-ocular barrier, drawing water out of the eye's vitreous humor and into the intravascular space.[3][6] This reduction in the volume of the vitreous body leads to a decrease in overall ocular volume and, consequently, a reduction in intraocular pressure.[3][7]

Some research also suggests a secondary, central mechanism where osmoreceptors in the hypothalamus are stimulated, leading to a decrease in aqueous humor production.[6]

Caption: Figure 2: Workflow for Preclinical IOP Studies.

Quantitative Data from Clinical Studies

Human trials have consistently validated the findings from preclinical models. Intravenous mannitol is shown to produce a significant and rapid reduction in IOP in patients with acute glaucoma and in perioperative settings. [8][9] A meta-analysis of several studies demonstrated significant IOP reductions at multiple time points following mannitol administration. [8]The effect is observable within minutes and typically lasts for up to 6 hours. [3]

| Time Point Post-Infusion | Mean IOP Reduction (from Baseline) |

|---|---|

| 30 Minutes | 19% [8][9] |

| 60 Minutes | 16.7% [8][9] |

| 90 Minutes | 24.3% [8][9] |

| 2 Hours | 27.4% [8][9] |

| 3 Hours | 30.8% [8][9] |

| 4 Hours | 30% [8][9] |

Standardized Clinical Protocol for Acute IOP Reduction

The foundational research has culminated in a well-established clinical protocol for the emergency administration of mannitol. This protocol is designed to maximize efficacy while minimizing risks.

Indication: Acute angle-closure glaucoma or other forms of acutely elevated IOP refractory to other therapies. [1][3] Protocol Steps:

-

Patient Assessment: Before administration, contraindications must be ruled out. These include severe renal impairment, severe heart failure, and pulmonary edema. [1]Baseline urea and electrolytes should be checked, but administration should not be delayed awaiting results in an emergency. [1]2. Dosage and Preparation: The standard dosage ranges from 0.25 g/kg to 2 g/kg. [3]A common clinical dose is 1 g/kg. [6]Mannitol is typically supplied as a 10% or 20% solution. [1][11]The solution must be inspected for crystals, which can form at low temperatures. If present, the solution should be warmed gently until they dissolve. [1]3. Administration:

-

The dose is administered intravenously via a large peripheral vein over 30 to 60 minutes. [3]Rapid infusion can be harmful and may cause venous irritation. [1] * An in-line filter (15 micron) is required in the administration set to prevent any undissolved crystals from entering the bloodstream. [1]4. Monitoring:

-

Vital signs (blood pressure, heart rate) should be monitored every 15 minutes during the infusion and for 30 minutes post-infusion. [1] * The IV insertion site must be closely monitored for signs of inflammation or extravasation. [1] * Fluid balance and urine output should be monitored, especially if repeat doses are required. [1]5. Post-Infusion Care: The patient's IOP is re-checked to assess the therapeutic response. The treating ophthalmologist determines the need for further intervention.

-

Conclusion: An Enduring Legacy in Ocular Therapeutics

The foundational research on mannitol established a vital therapeutic principle: the safe and effective manipulation of osmotic gradients to manage sight-threatening elevations in intraocular pressure. Through meticulous preclinical studies and validating clinical trials, the mechanism, efficacy, and safety of intravenous mannitol were clearly defined. The resulting protocols have become a cornerstone of emergency ophthalmic care, preventing vision loss for countless patients. For scientists and researchers in drug development, the story of mannitol serves as a powerful example of how applying fundamental physiological principles can lead to enduring and impactful medical interventions.

References

- Effect of Intravenous Mannitol on Intraocular Pressure Changes in Vitrectomized Silicon-Oil-Filled and Non Vitrectomized Eyes: A Prospective Comparative Study. (2022). Peshawar Medical College.

- Effect of Intravenous Mannitol on Intraocular Pressure Changes in Vitrectomized and Non-Vitrectomized Eyes: A Systematic Review and Meta-Analysis. (2024). PubMed.

- Optimizing Mannitol Use in Managing Increased Intracranial Pressure: A Comprehensive Review of Recent Research and Clinical Experiences. (2023).

- Mannitol. (2024).

- Intravenous mannitol to reduce raised intra-ocular pressure (Guidelines). (2022). Right Decisions.

- Effect of mannitol and furosemide on blood-brain osmotic gradient and intracranial pressure. (1983). PubMed.

- Effect of Intravenous Mannitol on Intraocular Pressure Changes in Vitrectomized and Non-Vitrectomized Eyes: A Systematic Review and Meta-Analysis. (2024).

- Osmotic Diuretics (Mannitol)

- Efficacy of Mannitol in Lowering Intraocular Pressure in Vitrectomized Eyes: A Detailed Analysis. (2024). YouTube.

- Mannitol. (2024). LITFL - CCC Pharmacology.

- Evaluation of the Effect of Intravenous Mannitol and Hypertonic Saline on Intraocular Pressure and Biometry Parameters in Anesthetized Horses With Experimentally Increased Intracranial Pressure. (2021).

- Ocular biometry changes after mannitol administration in vitrectomized and non-vitrectomized eyes: A prospective, compar

- Tracing history of glaucoma drugs. (2018). Ophthalmology Times.

- Prospective study on the role of preoperative mannitol in capsulorhexis and reducing intraoperative complications in primary angle-closure disease surgery. (2021). PubMed Central.

- Symposium on Glaucoma: Hyperosmotic Agents in Glaucoma. (1970).

Sources

- 1. Intravenous mannitol to reduce raised intra-ocular pressure (Guidelines) | Right Decisions [rightdecisions.scot.nhs.uk]

- 2. lecturio.com [lecturio.com]

- 3. Mannitol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Optimizing Mannitol Use in Managing Increased Intracranial Pressure: A Comprehensive Review of Recent Research and Clinical Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ocular biometry changes after mannitol administration in vitrectomized and non-vitrectomized eyes: A prospective, comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prospective study on the role of preoperative mannitol in capsulorhexis and reducing intraoperative complications in primary angle-closure disease surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Intravenous Mannitol on Intraocular Pressure Changes in Vitrectomized and Non-Vitrectomized Eyes: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. litfl.com [litfl.com]

Methodological & Application

Application Notes and Protocols: A Researcher's Guide to Mannitol-Induced Blood-Brain Barrier Opening in Rodent Models

This guide provides a comprehensive, field-proven protocol for the transient and reversible opening of the blood-brain barrier (BBB) in rodent models using hyperosmotic mannitol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying principles and critical decision points, ensuring experimental success and reproducibility. Our focus is on establishing a self-validating system through meticulous technique and a deep understanding of the procedure's biological impact.

Introduction: The Challenge of the Blood-Brain Barrier

The blood-brain barrier is a highly selective, semi-permeable interface that meticulously regulates the passage of substances between the circulatory system and the central nervous system (CNS). This critical function protects the brain from harmful agents but also presents a formidable obstacle to the delivery of therapeutic agents for a wide range of neurological disorders.

One of the most established methods for transiently increasing the permeability of the BBB is through the intra-arterial infusion of a hyperosmotic agent, most commonly mannitol.[1] This technique, when performed correctly, allows for the temporary and targeted delivery of therapeutics that would otherwise be excluded from the brain parenchyma.

The Mechanism of Osmotic Blood-Brain Barrier Disruption

The intracarotid infusion of a hypertonic mannitol solution creates an osmotic gradient across the cerebral microvasculature.[1][2] This gradient draws water out of the endothelial cells that form the BBB, causing them to shrink.[2][3] The cellular shrinkage leads to the temporary opening of the tight junctions between these cells, thereby increasing the permeability of the barrier to circulating molecules.[1][3] The BBB typically begins to close within minutes and is generally considered to have returned to its normal state within a few hours.[4][5][6]

It is important to note that this procedure also induces a transient sterile inflammatory and innate immune response in the brain, characterized by the release of cytokines and chemokines and the activation of microglia and astrocytes.[7] Researchers should consider this inflammatory component when designing their experiments and interpreting their results.

Caption: Mechanism of mannitol-induced blood-brain barrier disruption.

Experimental Parameters and Considerations

The success and reproducibility of mannitol-induced BBB opening are highly dependent on several critical parameters, including the concentration of the mannitol solution, the rate of infusion, and the duration of the infusion.[8][9] These parameters often require optimization based on the specific rodent species and strain being used.

| Parameter | Rat (Sprague-Dawley) | Mouse | Rationale & Key Considerations |

| Mannitol Concentration | 25% (w/v) | 25% (w/v) | A 25% solution is standard for achieving sufficient hyperosmolarity.[8] Ensure any precipitates are dissolved by warming the solution before use.[8] |

| Infusion Route | Internal Carotid Artery (ICA) | Internal Carotid Artery (ICA) | Direct infusion into the carotid artery is necessary for targeted, hemispheric BBB opening.[1][7] |

| Infusion Rate | 0.25 ml/s/kg for 20s[4] or 0.6 ml/min[10] | 0.15 ml/min for 1 min[8] | This is a critical parameter. Rates that are too low will not achieve BBB opening, while excessive rates can cause vascular damage.[8][9] Real-time monitoring with MRI can aid in optimizing the infusion rate.[8][9] |

| Timing of Agent Delivery | Within 5 minutes of mannitol infusion[4] | Within minutes of mannitol infusion | The BBB begins to close rapidly. Therapeutic agents should be administered promptly to maximize CNS delivery.[4] |

Detailed Step-by-Step Protocol

This protocol outlines the key stages of the procedure, from pre-operative preparation to post-operative care. All surgical procedures must be performed using aseptic techniques and in accordance with institutional animal care and use committee (IACUC) guidelines.[11][12]

Pre-Operative Preparation

-

Animal Acclimation: Allow animals to acclimate to the facility for at least 3-5 days prior to surgery.[11]

-

Anesthesia: Anesthetize the rodent using an approved protocol (e.g., isoflurane inhalation or a ketamine/xylazine intraperitoneal injection).[13][14][15] Rodents do not need to be fasted before surgery.[11][12]

-

Surgical Area Preparation: Prepare a clean and uncluttered surgical area.[11] Sterilize all surgical instruments.[8]

-

Animal Preparation: Once the animal is fully anesthetized, shave the fur from the ventral neck region.[13] Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.[11][13]

Surgical Procedure: Internal Carotid Artery Cannulation

The goal of this surgical procedure is to isolate the internal carotid artery (ICA) for the infusion of mannitol.

-

Incision: Make a midline incision in the neck to expose the trachea and surrounding muscles.[16]

-

Muscle Dissection: Gently separate the sternohyoid muscles to reveal the common carotid artery (CCA), which lies lateral to the trachea.[16]

-

Artery Isolation: Carefully dissect the CCA from the surrounding connective tissue and the vagus nerve. The CCA will bifurcate into the external carotid artery (ECA) and the ICA.

-

Ligation: Ligate the ECA and the pterygopalatine artery (a branch of the ECA) to direct the infusate towards the ICA and into the brain.[10]

-

Catheter Insertion: Place temporary ligatures around the CCA. Make a small incision in the CCA and insert a catheter (e.g., PE-10 for mice, VAH-PU-C20 for rats) filled with heparinized saline.[10][17] Advance the catheter tip to the bifurcation of the CCA, ensuring it is directed into the ICA.

-

Secure Catheter: Secure the catheter in place with the ligatures.

Caption: Experimental workflow for mannitol-induced BBB opening.

Mannitol Infusion and Therapeutic Agent Delivery

-

Mannitol Infusion: Using a syringe pump, infuse the 25% mannitol solution at the predetermined rate and duration (see Table 1).

-

Therapeutic Agent Administration: Immediately following the mannitol infusion (ideally within 5 minutes), administer the therapeutic agent.[4] The route of administration (e.g., intracarotid or intravenous) will depend on the experimental design.

Verification of Blood-Brain Barrier Opening

It is crucial to verify that the BBB has been successfully opened. A common and straightforward method is the use of Evans blue dye.

-

Evans Blue Injection: Administer a 2% Evans blue solution (in saline) intravenously (e.g., 4 ml/kg).[18] Evans blue binds to serum albumin and will extravasate into the brain parenchyma only if the BBB is compromised.[18]

-

Perfusion and Dissection: After a circulation time of approximately 30-60 minutes, perfuse the animal with saline to remove the dye from the vasculature.[18]

-

Visualization: Dissect the brain. Successful BBB opening in one hemisphere will be indicated by a distinct blue staining in that hemisphere, while the contralateral hemisphere should remain unstained.

-

Quantification (Optional): The amount of Evans blue extravasation can be quantified by homogenizing the brain tissue and measuring the absorbance of the supernatant.[18][19]

While Evans blue is a widely used marker, it is important to be aware of its limitations, and for more detailed studies, other methods such as sodium fluorescein or imaging techniques like MRI with contrast agents may be more appropriate.[19]

Post-Operative Care

Proper post-operative care is essential for animal welfare and the validity of the experimental data.

-

Wound Closure: Suture the incision in layers.

-

Recovery: Place the animal in a clean, warm, and dry environment until it has fully recovered from anesthesia.[11][20][21] Do not return an animal to its home cage with conscious cage mates until it is fully ambulatory.[11][20][21]

-

Analgesia: Administer analgesics as described in your approved animal protocol.[11] Major survival surgeries typically require at least 48 hours of analgesic coverage.[11]

-

Monitoring: Monitor the animal daily for at least 7 days for signs of infection, weight loss, or distress.[8][20] Maintain detailed post-operative records.[20][21]

Potential Complications and Troubleshooting

-

Neurological Deficits: If the infusion rate is too high or the procedure is prolonged, it can lead to neurological sequelae.[4] Careful optimization of the infusion parameters is key to avoiding this.

-

Inconsistent BBB Opening: Variability in vascular anatomy can lead to inconsistent results.[8][9] Using real-time MRI guidance to adjust the infusion rate can improve reproducibility.[8][9][22]

-

Edema: Excessive mannitol leakage into the brain parenchyma can cause edema.[10] This is more likely with higher doses and longer infusion times.[10]

Conclusion

The use of hyperosmotic mannitol to open the blood-brain barrier is a powerful technique for enabling the delivery of therapeutic agents to the central nervous system in rodent models. Success with this procedure hinges on a thorough understanding of the underlying mechanism, meticulous surgical technique, and careful optimization of key experimental parameters. By following the detailed protocols and guidelines presented in this document, researchers can achieve reliable and reproducible BBB opening, thereby advancing the development of novel therapies for neurological diseases.

References

-

Blood-brain barrier disruption using mannitol: time course and electron microscopy studies. PubMed.[Link]

-

Mannitol. StatPearls - NCBI Bookshelf - NIH.[Link]

-

Blood–brain barrier opening by intracarotid artery hyperosmolar mannitol induces sterile inflammatory and innate immune responses. PNAS.[Link]

-

Modeling hyperosmotic blood–brain barrier opening within human tissue-engineered in vitro brain microvessels. PubMed Central.[Link]

-

Cardiovascular effects of mannitol infusion : a comparison study performed on mouse and human. CORE.[Link]

-

Hyperosmolar blood–brain barrier opening using intra-arterial injection of hyperosmotic mannitol in mice under real-time MRI guidance. PubMed Central.[Link]

-

Label-Free Assessment of Mannitol Accumulation Following Osmotic Blood–Brain Barrier Opening Using Chemical Exchange Saturation Transfer Magnetic Resonance Imaging. MDPI.[Link]

-

Assessment of Mannitol-Induced Chronic Blood–Brain Barrier Dysfunction In Vivo Using Magnetic Resonance. MDPI.[Link]

-

Real-Time MRI Guidance for Reproducible Hyperosmolar Opening of the Blood-Brain Barrier in Mice. Frontiers.[Link]

-

Guidelines for rodent survival surgery. AWS.[Link]

-

Hyperosmolar blood–brain barrier opening using intra-arterial injection of hyperosmotic mannitol in mice under real-time MRI guidance | Request PDF. ResearchGate.[Link]

-

Mannitol. LITFL - CCC Pharmacology.[Link]

-